S-3,4-Dichlorophenylthioacetate

Description

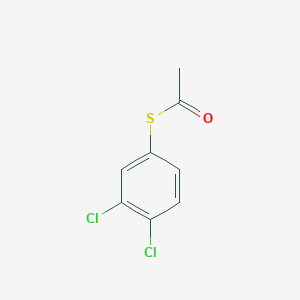

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

S-(3,4-dichlorophenyl) ethanethioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2OS/c1-5(11)12-6-2-3-7(9)8(10)4-6/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOMHCXUHBZUZOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC1=CC(=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of S 3,4 Dichlorophenylthioacetate Reactivity and Transformation

Chemical Reaction Pathways and Kinetic Studies

The reactivity of S-3,4-Dichlorophenylthioacetate is dictated by the interplay of its thioacetate (B1230152) moiety and the dichlorophenyl ring. Understanding its chemical reaction pathways and kinetics is crucial for predicting its behavior in various chemical and biological systems.

Nucleophilic Reactivity of the Thioacetate Moiety

The thioacetate group (–S-C(O)CH₃) is a key functional group that significantly influences the reactivity of the molecule. Thioesters, in general, are more reactive towards nucleophilic acyl substitution than their oxygen ester counterparts. biologyinsights.com This heightened reactivity is attributed to the lower bond dissociation energy of the C–S bond compared to the C–O bond and the reduced electron density on the carbonyl carbon. biologyinsights.com

In the context of this compound, the carbonyl carbon of the thioacetate moiety is susceptible to attack by various nucleophiles. The general mechanism for nucleophilic acyl substitution on a thioester involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, leading to the departure of the thiol as a leaving group. pearson.comfiveable.me

Water, for instance, can act as a nucleophile in a hydrolysis reaction, cleaving the thioester to yield a carboxylic acid and a thiol. fiveable.me This process can be catalyzed by either acid or base. pearson.com The reaction with other nucleophiles, such as amines (aminolysis), would result in the formation of amides.

The rate of these nucleophilic substitution reactions is influenced by several factors, including the strength of the nucleophile, the stability of the leaving group (the 3,4-dichlorothiophenolate anion), and the solvent polarity. biologyinsights.com The electron-withdrawing nature of the two chlorine atoms on the phenyl ring can further enhance the electrophilicity of the carbonyl carbon, potentially increasing the rate of nucleophilic attack.

Oxidative Transformation Mechanisms of Thioaryl Groups

The sulfur atom in the thioaryl group of this compound is susceptible to oxidation. Thiols and thioethers can undergo oxidation to form a variety of sulfur-containing compounds, including sulfoxides, sulfones, and disulfides. youtube.comyoutube.com The oxidation of thiols is a critical process in biological systems as a defense against oxidative damage. youtube.com

The oxidation of the thioaryl group can proceed through one- or two-electron mechanisms, leading to the formation of thiyl radicals or sulfenic acids, respectively. nih.gov These reactive intermediates can then undergo further reactions. nih.gov

Common oxidizing agents that can effect these transformations include hydrogen peroxide, peroxy acids, and metal ions. youtube.comrsc.org For instance, mild oxidizing agents tend to convert thiols to disulfides, while stronger oxidizing agents can lead to the formation of sulfonic acids. youtube.comyoutube.com The specific oxidation product obtained depends on the nature of the oxidizing agent and the reaction conditions.

In a biochemical context, the oxidation of thiols can be catalyzed by enzymes. youtube.com These enzymatic reactions are often highly specific and play crucial roles in cellular processes. nih.gov

Reductive Chemistry of the Thioester Linkage

The thioester linkage in this compound can undergo reductive cleavage. This is a key reaction in various biological and synthetic pathways. rsc.orgnih.gov The reduction of thioesters can yield aldehydes or primary alcohols, depending on the reducing agent and reaction conditions. nih.govlibretexts.org

In biological systems, thioester reductase domains, often found in nonribosomal peptide synthetases (NRPS) and polyketide synthases (PKS), catalyze the NAD(P)H-dependent reduction of thioesters. nih.gov This process can involve a four-electron reduction to produce a primary alcohol, which may proceed through an aldehyde intermediate. nih.gov This reductive release is a common mechanism for liberating natural products from these enzymatic assembly lines. nih.govrsc.org

Chemically, the reduction of thioesters can be achieved using various reducing agents. For example, catalytic hydrogenation or the use of metal hydrides can lead to the formation of the corresponding alcohol. The specific outcome of the reduction is dependent on the chosen reagent and reaction parameters.

Electrophilic and Nucleophilic Aromatic Substitution on the Dichlorophenyl Ring

The dichlorophenyl ring of this compound can participate in both electrophilic and nucleophilic aromatic substitution reactions, though its reactivity is significantly influenced by the two chlorine substituents and the thioester group.

Electrophilic Aromatic Substitution (EAS): The chlorine atoms are deactivating, electron-withdrawing groups, which make the aromatic ring less susceptible to attack by electrophiles compared to unsubstituted benzene (B151609). youtube.com The thioester group is also generally considered to be deactivating. Therefore, forcing conditions are typically required for electrophilic substitution to occur. The directing effect of the substituents will determine the position of substitution on the ring.

Nucleophilic Aromatic Substitution (NAS): Aromatic rings that are electron-deficient due to the presence of strong electron-withdrawing groups can undergo nucleophilic aromatic substitution. masterorganicchemistry.comwikipedia.org The two chlorine atoms on the phenyl ring of this compound make the ring electron-poor and thus more susceptible to nucleophilic attack. masterorganicchemistry.comfiveable.me This reaction proceeds through a two-step mechanism involving the addition of a nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of a leaving group (in this case, one of the chloride ions). libretexts.org The presence of electron-withdrawing groups ortho and para to the leaving group accelerates the reaction by stabilizing the negative charge of the intermediate. fiveable.melibretexts.org

Role in Enzymatic Hydrolysis Processes

Enzymatic hydrolysis is a fundamental biochemical process, and thioesters like this compound can serve as substrates for specific enzymes.

Biochemical Mechanisms of Thioester Hydrolysis

Thioesters are considered high-energy compounds in biochemistry, and their hydrolysis is an exergonic process that can be coupled to drive other, less favorable reactions. biologyinsights.com Enzymes that catalyze the hydrolysis of thioesters are known as thioesterases. fiveable.me

The general mechanism of enzymatic thioester hydrolysis involves a nucleophilic attack on the carbonyl carbon of the thioester. fiveable.me This is often facilitated by the enzyme's active site, which can position a water molecule for optimal attack or utilize a nucleophilic amino acid residue (like serine or cysteine) to form a covalent intermediate. libretexts.org

For example, a common strategy involves the enzyme first forming a covalent link to the substrate before catalyzing the main chemical reaction. libretexts.org In the context of fatty acid metabolism, a fatty acyl group is transferred from a thioester linkage with coenzyme A to an alcohol group on glycerol, a process that is energetically favorable because esters are more stable than thioesters. libretexts.org

Investigation of Enzyme Specificity and Substrate Binding for Related Thioesters

The enzymatic hydrolysis of thioesters is a critical area of study, revealing the specificities of various enzymes and their potential for biotransformation of xenobiotic compounds. While direct studies on the enzyme specificity for this compound are not extensively documented in publicly available literature, research on related thioesters and enzymes that act on structurally similar molecules provides significant insights. The specificity of an enzyme is dictated by the precise fit of a substrate within its active site, a principle that governs the catalytic efficiency of enzymes acting on thioester compounds.

Investigations into enzymes such as methionine adenosyltransferases (MATs) have demonstrated how subtle differences in substrate structure can profoundly impact enzyme kinetics. For instance, the catalytic efficiency of MATs is significantly higher for their cognate substrate, ATP, compared to other nucleotides. This specificity is attributed to the ability of the cognate substrate to adopt a stable and catalytically competent binding mode within the enzyme's active site. nih.gov This principle of substrate and enzyme dynamics contributing to specificity is broadly applicable to the enzymatic processing of thioesters like this compound.

Furthermore, studies on enzymes like 3,4-dihydroxyphenylacetate dioxygenase (DHPAO) illustrate how substitutions on a phenyl ring influence enzyme activity. DHPAO exhibits a broad substrate specificity, with varying activities towards different substituted catechols. nih.gov For example, the enzyme shows higher activity towards 4-methylcatechol (B155104) compared to 3-methylcatechol. nih.gov This demonstrates that the position of substituents on the aromatic ring is a key determinant of substrate binding and enzymatic turnover.

The following table, adapted from studies on DHPAO, illustrates the relative activities of the enzyme towards various substrates, highlighting the impact of substrate structure on enzyme specificity. nih.gov

| Substrate | Relative Activity (%) |

| Catechol | 100 |

| 3,4-DHPA | 212.36 |

| 4-Methylcatechol | 109.17 |

| 3-Methylcatechol | 76.87 |

| 3,4-Dihydroxybenzoic acid | 33.09 |

| Pyrogallol | 28.42 |

This table shows the relative activity of 3,4-dihydroxyphenylacetate dioxygenase (DHPAO) towards different substrates, with the activity towards catechol set as 100%. nih.gov

Molecular Interactions with Biological Nucleophiles

The thioester linkage in this compound is susceptible to attack by biological nucleophiles, a process of significant toxicological and metabolic importance. The electron-withdrawing nature of the dichlorophenyl group enhances the electrophilicity of the carbonyl carbon, making it a prime target for nucleophilic attack. Among the most important biological nucleophiles is the tripeptide glutathione (B108866) (GSH), which plays a central role in the detoxification of electrophilic compounds.

The reaction of thioesters with GSH can proceed via different mechanisms, including direct nucleophilic attack by the thiol group of GSH. Studies on other xenobiotics containing reactive functional groups have shown that conjugation with GSH is a common metabolic pathway. For instance, the antitumor agent sulofenur (B34691) is known to be metabolized in vivo to form a GSH conjugate. nih.gov This reaction is thought to proceed through the formation of a reactive isocyanate intermediate that is subsequently trapped by GSH. nih.gov This process of bioactivation and subsequent conjugation with GSH is a critical consideration for the metabolic fate of this compound.

Research on the reactive metabolite S-(2-chloroacetyl)glutathione, a thioester itself, has shown its ability to alkylate other thiol-containing molecules like N-acetyl-L-cysteine. nih.gov This highlights the potential for thioesters to act as acylating or alkylating agents towards biological macromolecules. The interaction of this compound with biological nucleophiles is therefore not limited to simple hydrolysis but may also involve the transfer of the 3,4-dichlorophenylthioacetyl group to proteins and other cellular targets.

The formation of GSH conjugates can be a detoxification step, leading to excretion of the xenobiotic. However, in some cases, the GSH conjugate itself can be reactive or can be further metabolized to more toxic species. The chemical stability and potential for thiol exchange of these S-linked conjugates are important factors in determining the ultimate biological outcome. nih.gov

The table below summarizes the types of interactions observed between electrophilic compounds and biological nucleophiles, which are relevant to the potential reactivity of this compound.

| Electrophilic Species | Biological Nucleophile | Type of Interaction | Resulting Product |

| Sulofenur (via isocyanate) | Glutathione (GSH) | Conjugation | GSH conjugate nih.gov |

| S-(2-chloroacetyl)glutathione | N-acetyl-L-cysteine | Alkylation | S-[2-(alkylthio)acetyl]glutathione adduct nih.gov |

| N-sulphonyloxy-MAB | Glutathione (GSH) | Conjugation | Ring-substituted and methylene-substituted GSH conjugates researchgate.net |

Chemical Biology of S 3,4 Dichlorophenylthioacetate and Its Analogues

Elucidation of Molecular Modulation in Biological Systems

The introduction of a small molecule into a biological environment can lead to a cascade of molecular events, starting from direct interactions with biomacromolecules to the broader perturbation of cellular networks.

Investigation of Enzyme-Small Molecule Interactions

The dichlorophenyl moiety is a common feature in various enzyme inhibitors. For instance, compounds containing a 3,4-dichlorophenyl group have been shown to interact with a range of enzymes. While specific enzymatic targets of S-3,4-Dichlorophenylthioacetate have not been identified, the structural similarity to known enzyme inhibitors suggests potential interactions. For example, the herbicide 3,4-dichloropropionanilide has been documented to inhibit T-cell activation. nih.gov This inhibition is not through direct binding to a metabolic enzyme in the traditional sense but by affecting signaling-related calcium concentration. nih.gov

Furthermore, studies on other dichlorinated compounds, such as 3,4-dichloroisocoumarin, have demonstrated inhibitory activity against enzymes like lipase (B570770) from Streptomyces rimosus. This suggests that the dichlorophenyl structure can be accommodated in the active sites of certain enzymes, leading to modulation of their activity. The thioacetate (B1230152) group of this compound introduces another layer of reactivity. Thioesters are known to be more reactive than their oxygen-containing ester counterparts and can act as acylating agents. This raises the possibility that this compound could covalently modify enzyme targets, potentially leading to irreversible inhibition.

A summary of enzyme inhibition by related dichlorophenyl compounds is presented in Table 1.

| Compound | Target Enzyme/Process | Observed Effect |

| 3,4-Dichloropropionanilide | T-cell activation | Inhibition by altering intracellular calcium concentration nih.gov |

| 3,4-Dichloroisocoumarin | Lipase (Streptomyces rimosus) | Inhibition |

This table presents data for compounds structurally related to this compound to infer potential biological activities.

Perturbation of Cellular Pathways by Thioacetate Derivatives

The cellular effects of thioacetate derivatives can be multifaceted. The lipophilic nature of the dichlorophenyl group would facilitate the crossing of cell membranes, allowing the compound to access intracellular compartments. As mentioned, 3,4-dichloropropionanilide has been shown to inhibit T-cell activation by attenuating the sustained increase in intracellular calcium concentration that follows the depletion of internal stores. nih.gov This disruption of calcium signaling, a critical secondary messenger system, can have widespread effects on cellular pathways, including those involved in proliferation, differentiation, and apoptosis.

Thiol-containing compounds, which could be released upon hydrolysis of the thioacetate, are also known to influence cellular processes. For example, N-acetyl-L-cysteine (L-NAC) can affect cell cycle progression. nih.gov While this compound does not directly release a simple thiol upon hydrolysis, its metabolic products could potentially influence the cellular redox environment and related signaling pathways.

Exploration of Reactive Sulfur Species Generation and Roles

Thioesters are known to be potential sources of reactive sulfur species (RSS). While there is no direct evidence for this compound generating RSS, the chemical nature of the thioester bond suggests this possibility. Hydrolysis of the thioester would release a thiol, which could then participate in redox reactions within the cell, potentially leading to the formation of species such as hydrogen sulfide (B99878) (H₂S) or persulfides.

Reactive sulfur species are increasingly recognized as important signaling molecules, playing roles in processes such as vasodilation, inflammation, and cellular protection against oxidative stress. The controlled release of such species from a synthetic precursor could be a valuable tool for studying their biological functions.

Comparative Studies with Biologically Active Thioaryl Compounds

To further understand the potential biological activity of this compound, it is useful to compare it with other thioaryl compounds for which structure-activity relationships have been established.

Structure-Activity Relationship (SAR) Derivations

Structure-activity relationship (SAR) studies on related classes of compounds can provide valuable insights. For dichlorophenyl-containing compounds, the position of the chlorine atoms is often critical for activity. The 3,4-disubstitution pattern is found in many biologically active molecules, suggesting that this arrangement is favorable for interaction with specific biological targets.

In studies of other enzyme inhibitors, the nature of the group attached to the dichlorophenyl ring significantly influences potency and selectivity. For this compound, the thioacetate moiety is a key feature. The reactivity of the thioester bond can be modulated by changes in the acyl group. For example, replacing the acetyl group with a different acyl group could alter the rate of hydrolysis and the reactivity towards nucleophiles, thereby tuning the biological activity.

Design and Application of Chemical Probes for Cellular Research

Molecules like this compound can serve as scaffolds for the design of chemical probes to investigate cellular processes. A chemical probe is a small molecule that can be used to study a biological target or pathway in a specific and often trackable manner.

For instance, the thioacetate group could be replaced with a reporter group, such as a fluorophore or a biotin (B1667282) tag, via a linker. Such a probe could be used to identify the binding partners of the dichlorophenyl moiety within a cell. Alternatively, a "caged" version of a biologically active thiol could be designed based on the this compound structure, where the dichlorophenyl group acts as a photolabile protecting group, allowing for the light-induced release of the thiol at a specific time and location within a cell.

The development of fluorescent probes for detecting thiols is a mature field, and the principles used in these probes could be adapted to create tools based on the this compound scaffold. Such probes could be designed to react with specific cellular thiols, leading to a change in fluorescence and allowing for the imaging of thiol dynamics in living cells.

Biotransformation and Biodegradation Pathways

Microbial Degradation Mechanisms of Dichlorinated Aromatic Compounds

Microorganisms have evolved diverse and sophisticated mechanisms to degrade persistent halogenated aromatic compounds. researchgate.net These pathways are crucial for the natural attenuation of such pollutants. nih.gov The degradation of the 3,4-dichlorophenyl moiety of this compound is expected to follow established routes for other dichlorinated aromatics, which can proceed under both aerobic and anaerobic conditions. researchgate.net

Under aerobic conditions , the primary mechanism for initiating the breakdown of chlorinated aromatic rings is through the action of oxygenase enzymes. researchgate.net Monooxygenases and dioxygenases introduce hydroxyl groups onto the aromatic ring, destabilizing its structure and making it susceptible to cleavage. researchgate.net For instance, the degradation of 1,4-dichlorobenzene (B42874) is initiated by a chlorobenzene (B131634) dioxygenase, which leads to the formation of a dichlorinated catechol. ethz.ch This catechol intermediate is a central hub in the degradation pathway and undergoes ring cleavage by either ortho- or meta-cleavage dioxygenases, eventually funneling the breakdown products into central metabolic cycles like the tricarboxylic acid (TCA) cycle. ethz.chresearchgate.net Similarly, the degradation of 3,4-dichloroaniline (B118046), a structurally related compound, also proceeds via the formation of a dichlorocatechol. nih.gov

Under anaerobic conditions , the primary degradation strategy is reductive dechlorination. researchgate.netnih.gov In this process, chlorine atoms are removed from the aromatic ring and replaced with hydrogen atoms. This is often a stepwise process, with highly chlorinated compounds being sequentially dehalogenated to less chlorinated, and often less toxic, congeners. nih.gov Halorespiring bacteria, such as those from the genus Dehalococcoides, are known to mediate these reactions, using the chlorinated compounds as terminal electron acceptors. nih.gov Once the ring is sufficiently dechlorinated, it can be cleaved and mineralized by other members of the anaerobic microbial community. researchgate.net

The presence of the sulfur atom, as in the intermediate 3,4-dichlorothiophenol (B146521), adds another layer of complexity. Organosulfur compounds can sometimes be inhibitory to microbial metabolism. oup.com However, many microbes possess enzymes capable of metabolizing sulfur-containing molecules. nih.gov The sulfur atom in thiophenols can be a target for oxidation, potentially leading to the formation of sulfoxides and sulfones, or the entire thiol group can be replaced.

Identification of Biologically Relevant Metabolites

The biotransformation of this compound is expected to generate a series of metabolites as it is broken down. While direct studies on this specific compound are not available, the metabolic fate can be predicted based on the degradation of analogous structures.

The initial hydrolysis of the thioacetate linkage is a critical first step. This reaction, catalyzed by esterases, would yield two primary metabolites:

3,4-Dichlorothiophenol : This would be the major aromatic metabolite, retaining the chlorinated ring structure. Its subsequent degradation is key to the complete mineralization of the parent compound.

Acetate (B1210297) : A simple organic acid that can be readily utilized by most microorganisms as a carbon and energy source through central metabolic pathways.

The further breakdown of 3,4-dichlorothiophenol by microbial action would likely produce a cascade of secondary metabolites. Drawing parallels from the degradation of other dichlorinated compounds like 3,4-dichloroaniline and 1,4-dichlorobenzene, the following metabolites are plausible: ethz.chnih.gov

3,4-Dichlorocatechol or 4,5-Dichlorocatechol : Formed through the action of dioxygenase enzymes that hydroxylate the aromatic ring. This is a common strategy to prepare the ring for cleavage.

Chlorinated muconic acids : These are the products of the ortho-cleavage of catecholic intermediates. For example, the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) proceeds through 2,4-dichloro-cis,cis-muconate. researchgate.net

Ring-cleavage products : Subsequent enzymatic reactions would convert these muconic acids into smaller, non-aromatic molecules that can enter the TCA cycle, such as succinate (B1194679) and acetyl-CoA.

In some metabolic pathways, particularly in mammalian systems or via certain microbial enzymes like cytochrome P450s, the sulfur atom itself can be oxidized. nih.gov This could potentially lead to the formation of 3,4-dichlorophenyl methyl sulfoxides or sulfones if methylation occurs following thiol formation. acs.org

The table below summarizes the likely metabolites and their precursors in the proposed degradation pathway.

| Precursor Compound | Metabolite | Transformation |

| This compound | 3,4-Dichlorothiophenol | Hydrolysis |

| This compound | Acetate | Hydrolysis |

| 3,4-Dichlorothiophenol | 3,4-Dichlorocatechol | Dioxygenation |

| 3,4-Dichlorocatechol | Dichloromuconic acid | Ring Cleavage (ortho) |

| 3,4-Dichlorothiophenol | 3,4-Dichlorophenyl methyl sulfide | Methylation (potential) |

| 3,4-Dichlorophenyl methyl sulfide | 3,4-Dichlorophenyl methyl sulfoxide | S-oxygenation (potential) |

Enzymatic Contributions to Degradation Routes

The biodegradation of this compound is mediated by a consortium of enzymes, each playing a specific role in the stepwise breakdown of the molecule. The key enzymatic classes involved are hydrolases, oxygenases, and lyases.

Hydrolases , specifically esterases or thioesterases , are responsible for the initial cleavage of the thioester bond. organic-chemistry.org This is a thermodynamically favorable reaction that releases the acetate moiety and the aromatic thiol. researchgate.net While some esterases are highly specific, many have broad substrate specificity and can hydrolyze a variety of ester and thioester linkages. organic-chemistry.org

Oxygenases are central to the degradation of the resulting 3,4-dichlorothiophenol. ethz.ch

Dioxygenases : These enzymes incorporate both atoms of molecular oxygen into the substrate. Aromatic ring-hydroxylating dioxygenases, such as chlorobenzene dioxygenase, would catalyze the addition of two hydroxyl groups to the dichlorinated ring to form a catechol. ethz.ch Catechol dioxygenases would then cleave the aromatic ring of this intermediate. researchgate.net

Monooxygenases : These enzymes incorporate one atom of molecular oxygen into the substrate. They can also be involved in the initial hydroxylation of the aromatic ring or in the oxidation of the sulfur atom (S-oxygenation), potentially forming sulfoxides.

Lyases , such as C-S lyases, could also play a role. acs.org These enzymes are capable of cleaving carbon-sulfur bonds. In the context of 3,4-dichlorothiophenol degradation, a C-S lyase could potentially cleave the bond between the sulfur atom and the aromatic ring, although this is a less commonly reported initial step for aromatic thiols compared to ring hydroxylation.

The table below details the key enzymes and their proposed functions in the degradation of this compound and its primary metabolite.

| Enzyme Class | Specific Enzyme Type (Example) | Proposed Function | Substrate |

| Hydrolases | Thioesterase / Carboxylesterase | Cleavage of the thioester bond | This compound |

| Oxygenases | Chlorobenzene Dioxygenase | Hydroxylation of the aromatic ring | 3,4-Dichlorothiophenol |

| Oxygenases | Catechol 1,2-Dioxygenase | Ortho-cleavage of the aromatic ring | 3,4-Dichlorocatechol |

| Oxygenases | Catechol 2,3-Dioxygenase | Meta-cleavage of the aromatic ring | 3,4-Dichlorocatechol |

| Oxygenases | Flavin-containing Monooxygenase | S-oxygenation | 3,4-Dichlorothiophenol |

| Lyases | C-S Lyase | Cleavage of the carbon-sulfur bond | 3,4-Dichlorothiophenol |

The coordinated action of these enzymes allows microorganisms to break down the complex structure of this compound, ultimately leading to its mineralization and removal from the environment.

Computational and Theoretical Investigations of S 3,4 Dichlorophenylthioacetate

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These studies can elucidate the distribution of electrons, predict molecular geometry, and map out the energetic pathways of chemical reactions.

A molecular orbital (MO) analysis for S-3,4-Dichlorophenylthioacetate would be crucial in determining its electronic characteristics. This would involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of a molecule's kinetic stability and chemical reactivity. For this compound, the presence of the sulfur atom and the electron-withdrawing chlorine atoms on the phenyl ring would significantly influence the electron density distribution and the nature of the frontier orbitals. Such an analysis would provide a basis for predicting its behavior in chemical reactions.

Theoretical calculations can model the energy changes that occur during a chemical reaction, including the identification of transition states. For this compound, this could involve studying its hydrolysis, a common reaction for thioesters, or its reactions with various nucleophiles. By calculating the activation energies, researchers could predict the feasibility and rates of these reactions. This information is invaluable for understanding its stability and potential role as a chemical intermediate.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a window into the dynamic behavior of molecules, from their preferred shapes to their interactions with other molecules over time.

This compound possesses rotational freedom around its single bonds, leading to various possible three-dimensional arrangements, or conformations. A thorough conformational analysis would identify the most stable conformers and the energy barriers between them. This is critical as the conformation of a molecule can significantly impact its physical properties and biological activity. Given the substitution pattern on the phenyl ring, stereochemical aspects would also be an important consideration in a full analysis.

Molecular dynamics (MD) simulations can be employed to model the interaction of a small molecule like this compound with biological targets such as proteins or nucleic acids. These simulations can predict binding affinities and modes of interaction, providing clues about its potential biological effects. The dichlorophenyl and thioester moieties suggest that it could interact with various biological macromolecules, and MD simulations would be a powerful tool to explore these potential interactions at an atomic level.

In Silico Approaches to Structure-Function Relationships

In silico methods are instrumental in establishing relationships between the structure of a molecule and its function. By computationally screening a molecule against libraries of biological targets, researchers can generate hypotheses about its potential activities. For this compound, such studies could predict its potential as a therapeutic agent or identify potential toxicological concerns. These computational predictions can then guide further experimental validation.

While the framework for a detailed computational investigation of this compound is clear, the specific data from such studies are not currently available. The scientific community awaits future research that will apply these powerful theoretical tools to unlock the chemical and biological secrets of this intriguing molecule.

Advanced Analytical Techniques for S 3,4 Dichlorophenylthioacetate Research

High-Resolution Spectroscopic Characterization

High-resolution spectroscopy is fundamental to understanding the intrinsic properties of S-3,4-Dichlorophenylthioacetate at a molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic compounds. For this compound, ¹H and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Mass Spectrometry (MS) and Tandem MS for Identification and Quantification

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a molecule. For this compound, high-resolution mass spectrometry would provide a precise mass measurement, confirming its molecular formula.

Tandem mass spectrometry (MS/MS or MS²) further enhances the analytical capabilities by providing structural information through fragmentation analysis. wikipedia.org In a typical MS/MS experiment, the molecular ion of this compound would be selected in the first mass analyzer (MS1), fragmented through collision-induced dissociation (CID), and the resulting fragment ions analyzed in the second mass analyzer (MS2). This fragmentation pattern serves as a molecular fingerprint, aiding in its definitive identification, particularly in complex matrices. For instance, studies on similar chlorinated compounds have utilized MS/MS to characterize fragmentation pathways, which often involve the neutral loss of HCl or other characteristic fragments. nih.gov This technique is crucial for both qualitative identification and quantitative analysis, often employing methods like selected reaction monitoring (SRM) for high sensitivity and selectivity. nih.govnih.gov

Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Vibrational and electronic spectroscopy provide complementary information about the functional groups and electronic properties of this compound.

Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational modes. cardiff.ac.uk For this compound, characteristic absorption bands would be expected for the carbonyl (C=O) stretch of the thioester group, typically in the range of 1650-1750 cm⁻¹. The C-S stretching vibration would also be present, though it is generally weaker and appears at lower frequencies. Aromatic C-H and C=C stretching vibrations, as well as the C-Cl stretching modes, would also be observable. nih.govresearchgate.netnih.gov The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule. conicet.gov.ar

Electronic Spectroscopy (UV-Vis): Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. shu.ac.uk The presence of the dichlorophenyl ring and the thioester group constitutes a chromophore that absorbs UV light. libretexts.org The absorption spectrum of this compound is expected to show π to π* and possibly n to π* transitions. libretexts.org The position and intensity of the absorption maxima (λmax) are influenced by the substitution on the aromatic ring and the nature of the chromophore. researchgate.net Theoretical calculations, such as those based on Time-Dependent Density Functional Theory (TD-DFT), can be used to predict and interpret the electronic absorption spectra. researchgate.net

Advanced Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture, enabling accurate quantification and purity assessment.

Development of HPLC and GC Methods for Trace Analysis and Purity Assessment

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of non-volatile or thermally labile compounds. youtube.com A reversed-phase HPLC method would likely be suitable for the analysis of this compound. The development of such a method involves a systematic approach to optimize parameters like the column, mobile phase composition, and detector type to achieve the desired separation, speed, and sensitivity. youtube.comnih.gov For trace analysis, a sensitive detector such as a UV detector or a mass spectrometer is required. nih.gov Method validation according to regulatory guidelines ensures the reliability and reproducibility of the results. nih.gov

Gas Chromatography (GC): Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC would be an effective technique for its purity assessment and quantification. The development of a GC method would involve selecting the appropriate column, temperature program, and detector. A flame ionization detector (FID) could be used for general purity analysis, while a more selective detector like an electron capture detector (ECD) would be highly sensitive to the chlorinated nature of the compound.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Complex Matrix Analysis

Hyphenated techniques, which couple a separation technique with a detection technique, are powerful tools for the analysis of complex samples. lcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the identification capabilities of MS. This technique is ideal for the analysis of this compound in complex matrices such as environmental or biological samples. thermofisher.cn The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a mass spectrum for each eluting peak, allowing for positive identification and quantification. Validated methods using GC-MS can achieve low limits of detection (LOD) and limits of quantification (LOQ). researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and its more advanced version, liquid chromatography-tandem mass spectrometry (LC-MS/MS), are indispensable for the analysis of a wide range of compounds in complex matrices. gcms.cznih.gov For this compound, an LC-MS/MS method would offer high selectivity and sensitivity, allowing for its detection and quantification at very low levels. nih.govnih.govresearchgate.net The development of a robust LC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric parameters, such as the selection of precursor and product ions for selected reaction monitoring (SRM). nih.govnih.gov

X-ray Diffraction for Solid-State Molecular Structure Determination

For a compound like this compound, single-crystal X-ray diffraction would provide unambiguous proof of its chemical structure and stereochemistry. The resulting data would be instrumental for computational modeling and for understanding structure-activity relationships. While specific crystallographic data for this compound is not publicly available, the table below illustrates the typical parameters obtained from such an analysis.

Interactive Data Table: Representative Crystallographic Data Obtainable from X-ray Diffraction

| Parameter | Description | Example Value (Illustrative) |

| Crystal System | The symmetry classification of the crystal lattice (e.g., monoclinic, orthorhombic). | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | a = 8.5 Å, b = 12.3 Å, c = 7.9 Å, α = 90°, β = 105.2°, γ = 90° |

| Volume | The volume of the unit cell. | 805.4 ų |

| Z | The number of molecules per unit cell. | 4 |

| Calculated Density | The theoretical density of the crystal. | 1.52 g/cm³ |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.045 |

Modern diffractometers, such as those with high-flux rotating anode X-ray sources or microfocus sealed tube sources, coupled with highly sensitive detectors, facilitate the rapid and accurate collection of diffraction data, even from very small crystals. rigaku.com

Specialized Spectroscopic Probes for Investigating Biological Interactions

Understanding how this compound interacts with biological targets is fundamental to elucidating its mechanism of action. Specialized spectroscopic techniques are invaluable for probing these interactions at a molecular level. Given that this compound contains a sulfur atom, X-ray spectroscopy techniques that are sensitive to the chemical environment of sulfur can be particularly insightful. nih.gov

Sulfur K-edge X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) are powerful element-specific probes. nih.gov These methods can provide detailed information about the oxidation state, covalency, and coordination environment of the sulfur atom within the molecule as it interacts with biological macromolecules like proteins. nih.govresearchgate.net For instance, these techniques can be used to study the interactions of sulfur-containing compounds with cysteine residues in proteins, which are often involved in critical biological functions. nih.gov

While direct spectroscopic studies on the biological interactions of this compound are not documented in the provided search results, the principles of these techniques suggest they would be highly applicable. The table below outlines some specialized spectroscopic probes and the information they can yield.

Interactive Data Table: Spectroscopic Probes for Studying Biological Interactions of Sulfur-Containing Compounds

| Spectroscopic Technique | Information Provided | Relevance to this compound Research |

| Sulfur K-edge XAS | Provides information on the oxidation state and local coordination environment of the sulfur atom. nih.govresearchgate.net | Could reveal changes in the electronic structure of the thioacetate (B1230152) sulfur upon binding to a biological target, indicating the nature of the interaction (e.g., covalent modification, hydrogen bonding). |

| Sulfur Kβ XES | Sensitive to the nature of the sulfur ligands and the protonation state of nearby functional groups. nih.govresearchgate.net | Could be used to probe the local chemical environment around the sulfur atom of this compound when it is bound to a protein, providing insights into the specific amino acid residues involved in the interaction. |

| Circular Dichroism (CD) Spectroscopy | Investigates changes in the secondary and tertiary structure of a protein upon ligand binding. | Would allow researchers to determine if the binding of this compound induces conformational changes in a target protein. |

| Fluorescence Spectroscopy | Can be used to study binding affinities and conformational changes by monitoring changes in the intrinsic fluorescence of a protein or a fluorescent probe. | If the target protein contains fluorescent amino acids like tryptophan, changes in their fluorescence upon binding of this compound could be used to quantify the binding affinity and kinetics of the interaction. |

The application of these advanced analytical techniques is paramount for a thorough understanding of the chemical and biological properties of this compound. While direct experimental data for this specific compound may be limited, the established capabilities of these methods provide a clear roadmap for future research endeavors.

Future Research Directions and Translational Perspectives for S 3,4 Dichlorophenylthioacetate Research

Integration with Systems Chemical Biology Approaches

Systems chemical biology offers a powerful lens through which to understand the interactions of small molecules within complex biological networks. For a compound like S-3,4-Dichlorophenylthioacetate, which is not a known natural product, a systems-level approach would be invaluable in elucidating its potential biological activities and mechanisms of action.

Future research should focus on the systematic profiling of this compound against a variety of cell lines and model organisms. High-throughput screening methodologies could be employed to identify any phenotypic changes or specific cellular responses induced by the compound. Following initial hits, chemoproteomics and metabolomics studies would be essential to identify the direct protein targets and the downstream metabolic pathways affected by the compound or its hydrolysis product, 3,4-dichlorothiophenol (B146521).

A key aspect of this research will be to differentiate the effects of the parent thioacetate (B1230152) from its corresponding thiol. The thioacetate may act as a stable delivery vehicle, with intracellular esterases releasing the more reactive thiol. Understanding the kinetics of this conversion within a cellular context will be critical. Essentially all organosulfur metabolites in biological systems radiate from the enzymatic conversion of inorganic sulfide (B99878) to the thiol group of cysteine. rsc.org Investigating how an exogenous thiol like 3,4-dichlorothiophenol perturbs these natural sulfur pathways will be a significant research avenue.

Exploration of Environmental Fates and Transformation Products

The introduction of any synthetic compound into the environment necessitates a thorough understanding of its persistence, degradation, and transformation. The dichlorophenyl moiety in this compound is of particular environmental interest due to the known persistence of some chlorinated aromatic compounds.

Future environmental fate studies should investigate the abiotic and biotic degradation pathways of this compound in various environmental compartments, including soil and water. Key questions to be addressed include the rate of hydrolysis of the thioacetate to 3,4-dichlorothiophenol under different pH and temperature conditions. The subsequent fate of the dichlorinated thiol will be of paramount importance.

Drawing parallels from other dichlorinated aromatic compounds like the herbicide 2,4-D, potential transformation products could include dichlorophenols, chlorocatechols, and further chlorinated derivatives. researchgate.net Photodegradation in sunlit surface waters may also be a significant environmental fate process. nih.gov It is crucial to identify these transformation products and assess their own toxicity and persistence. For instance, dichlorophene, a related compound, can be photolyzed into various other chlorinated compounds. nih.gov

An illustrative table of potential environmental transformation products that should be investigated is provided below.

| Parent Compound | Potential Transformation Process | Potential Transformation Product(s) | Significance |

| This compound | Hydrolysis | 3,4-Dichlorothiophenol, Acetic Acid | Release of the reactive thiol |

| 3,4-Dichlorothiophenol | Oxidation | Bis(3,4-dichlorophenyl) disulfide | Dimerization, altered bioavailability |

| 3,4-Dichlorothiophenol | Microbial Degradation | 3,4-Dichlorophenol, further hydroxylated and dechlorinated species | Potential for detoxification or formation of more toxic byproducts |

| 3,4-Dichlorothiophenol | Photolysis | Various chlorinated and dechlorinated phenols and other aromatics | Light-induced degradation pathway |

Methodological Advancements in Synthetic Routes and Characterization

While this compound is not a widely available compound, its synthesis can be envisioned based on established methods for creating aryl thioacetates. Future research in this area should focus on developing efficient, scalable, and environmentally benign synthetic routes.

Several promising strategies for the synthesis of aryl thioacetates involve the cross-coupling of an aryl halide with a thioacetate source, such as potassium thioacetate. wikipedia.orgthieme-connect.com These reactions can be catalyzed by various transition metals, including palladium, copper, and nickel. rsc.orgresearchgate.netorganic-chemistry.org A particularly attractive avenue for future development would be the use of visible-light-mediated, transition-metal-free methods, which offer milder reaction conditions. acs.org

The table below outlines potential synthetic routes that could be optimized for the preparation of this compound.

| Starting Material | Reagent | Catalyst/Conditions | Potential Advantages |

| 3,4-Dichlorohalobenzene (I, Br) | Potassium Thioacetate | Palladium catalyst (e.g., tBuBrettPhos Pd G3) acs.org | High yields, mild conditions |

| 3,4-Dichlorohalobenzene (I, Br) | Potassium Thioacetate | Copper catalyst (e.g., CuI, CuO) organic-chemistry.org | Economical, ligand-free options |

| 3,4-Dichlorodiazonium salt | Potassium Thioacetate | None or Copper catalyst | Alternative to aryl halides |

| 3,4-Dichlorohalobenzene (I, Br) | Potassium Thioacetate | Visible light, photoredox catalyst | Transition-metal-free, mild conditions acs.org |

Advanced characterization of this compound and its derivatives will also be crucial. This will involve the use of modern spectroscopic techniques, including 1H and 13C NMR, mass spectrometry, and infrared spectroscopy, to unambiguously confirm the structure and purity of the synthesized compounds. sigmaaldrich.comsigmaaldrich.com

Challenges and Opportunities in Understanding Thioacetate Reactivity in Complex Systems

The thioacetate functional group is often considered a protected form of a thiol, which can be deprotected under basic conditions to release the free thiol. sigmaaldrich.comsigmaaldrich.com This dual nature presents both challenges and opportunities for understanding the reactivity of this compound in complex biological or environmental systems.

A significant challenge will be to delineate the specific reactivity of the intact thioacetate from that of the corresponding thiol. The thioacetate itself could have unique interactions with biological macromolecules or environmental matrices that are distinct from the thiol. Furthermore, the rate of in situ deprotection will be highly dependent on the local environment (e.g., pH, presence of enzymes), making it difficult to predict the active form of the molecule at a given time and place.

However, this controlled release of a reactive thiol also presents opportunities. The thioacetate could be designed as a pro-drug or a pro-pesticide, where the less reactive thioacetate is delivered to a target site, and the more active thiol is generated in situ. The study of thioacid- and thioacetate-derived thiyl radicals is a burgeoning field, with these radicals serving as versatile intermediates in a range of organic transformations under mild conditions. rsc.org Future research could explore if this compound can participate in such radical-mediated reactions within biological or environmental contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.